molecular formula C16H16F3N3O2 B2687952 2-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide CAS No. 1396870-60-2

2-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide

Cat. No.: B2687952
CAS No.: 1396870-60-2
M. Wt: 339.318
InChI Key: VTGMHSNGFXVHJW-UHFFFAOYSA-N
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Description

The compound “2-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide” is an organic compound . It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .


Synthesis Analysis

The synthesis of such compounds involves various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as 1H NMR (DMSO- d6, ppm), 13C NMR (DMSO- d6, ppm), IR (KBr, cm −1), and MS (ESI) m / z .


Chemical Reactions Analysis

The chemical reactions of such compounds involve various processes. For instance, a Diels–Alder reaction between key intermediates can lead to the formation of the correspondent compound . This compound can then be converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the compound’s color, yield, melting point, and other properties can be determined .

Scientific Research Applications

Synthesis and Biological Activity

2-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide, due to its complex structure, is not directly mentioned in available studies. However, research into similar compounds provides insight into the applications of structurally related benzamides and pyrimidinyl derivatives in scientific research, focusing on their synthesis and biological activities. These compounds are synthesized for various purposes, including the exploration of their potential as anti-inflammatory, analgesic agents, and their roles in herbicidal activities and antimicrobial properties.

  • Synthesis for Anti-inflammatory and Analgesic Applications : Novel heterocyclic compounds derived from benzodifuranyl and thiazolopyrimidines have been synthesized, demonstrating significant analgesic and anti-inflammatory activities. These compounds, targeting COX-2 selectivity, offer potential as pharmaceutical agents due to their inhibitory activities on cyclooxygenase enzymes, which are key targets in the treatment of inflammation and pain (Abu‐Hashem et al., 2020).

  • Herbicidal Activity : Research into pyrimidinyl-containing compounds has highlighted their effectiveness as herbicides. The synthesis of novel sulfonanilides with a pyrimidinyl group at the 2′-position showed high herbicidal activity against paddy weeds, offering a new approach to agricultural weed management. The structural modification of these compounds helps in understanding the relationship between chemical structure and herbicidal efficacy (Yoshimura et al., 2011).

  • Antimicrobial Agents : The antimicrobial properties of pyrimidinone and oxazinone derivatives fused with thiophene rings have been explored. These compounds, synthesized from citrazinic acid, exhibit good antibacterial and antifungal activities, comparable to known antibiotics. Such research contributes to the ongoing search for new antimicrobial agents to combat resistant strains of bacteria and fungi (Hossan et al., 2012).

  • Anticancer Potential : The synthesis of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides and their evaluation against various human cancer cell lines reveal moderate to good anticancer activity. Such studies underscore the potential of structurally related benzamides in the development of new anticancer drugs, particularly those targeting specific types of cancer cells (Mohan et al., 2021).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, similar compounds can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .

Future Directions

Trifluoromethylpyridine and its intermediates, which are structurally similar to the compound , have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and development of such compounds have wide-ranging potential applications .

Properties

IUPAC Name

2-methoxy-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2/c1-10-9-13(16(17,18)19)22-14(21-10)7-8-20-15(23)11-5-3-4-6-12(11)24-2/h3-6,9H,7-8H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGMHSNGFXVHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2=CC=CC=C2OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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